molecular formula C21H18N4OS2 B2843803 N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1206994-89-9

N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2843803
CAS RN: 1206994-89-9
M. Wt: 406.52
InChI Key: PGHOJKJUYPKEGU-UHFFFAOYSA-N
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Description

The compound “N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thiazole ring, and a thiadiazole ring . These groups are common in many biologically active compounds and pharmaceuticals.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and thiadiazole rings, and the attachment of the phenyl and propyl groups . The exact synthesis process would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would likely be quite complex. The presence of multiple rings (phenyl, thiazole, and thiadiazole) suggests that the molecule may have a rigid and planar structure. The nitrogen, sulfur, and oxygen atoms in the molecule could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group (-CONH2) is typically quite stable but can be hydrolyzed under acidic or basic conditions. The thiazole and thiadiazole rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amide group could enhance its solubility in water, while the multiple ring structures could contribute to its stability .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to exhibit potent antimicrobial activity. They have been used in the treatment of various bacterial infections . Some compounds have shown potent antifungal activity .

Anti-inflammatory Activity

Thiazole compounds have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been studied for their potential antitumor or cytotoxic activities . They could be used in the development of new cancer treatments.

Antiviral Activity

Some thiazole compounds have shown antiviral properties, making them potential candidates for the development of new antiviral drugs .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . They could be used in the development of new antioxidant drugs.

Neuroprotective Activity

Thiazole compounds have been reported to possess neuroprotective properties . This makes them potential candidates for the development of new neuroprotective drugs.

Antidiabetic Activity

Thiazole derivatives have been studied for their potential antidiabetic activities . They could be used in the development of new treatments for diabetes.

Anti-Alzheimer Activity

Some thiazole compounds have shown potential in the treatment of Alzheimer’s disease .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the biological activity of many thiazole-containing compounds, this molecule could be a potential candidate for further study in the development of new pharmaceuticals . Future research could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action.

properties

IUPAC Name

N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-2-7-17-19(28-25-24-17)20(26)22-16-11-6-10-15(12-16)18-13-27-21(23-18)14-8-4-3-5-9-14/h3-6,8-13H,2,7H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHOJKJUYPKEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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